5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

Description

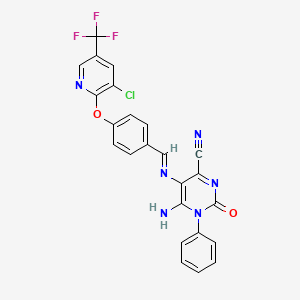

This compound is a heterocyclic organic molecule featuring a 1,3-diazine core substituted with a vinyl linkage, a 3-chloro-5-(trifluoromethyl)pyridyloxy group, and a phenyl ring. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents are hallmarks of agrochemicals, suggesting pesticidal or herbicidal applications. Its structural complexity, including imino and oxo functional groups, may influence stability and reactivity in biological systems .

Properties

IUPAC Name |

6-amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClF3N6O2/c25-18-10-15(24(26,27)28)13-32-22(18)36-17-8-6-14(7-9-17)12-31-20-19(11-29)33-23(35)34(21(20)30)16-4-2-1-3-5-16/h1-10,12-13H,30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHSKCYWZHJBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClF3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile involves multiple steps:

Formation of the Pyridyloxy Intermediate: The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the pyridyloxy intermediate.

Vinylation: The pyridyloxy intermediate is then subjected to a vinylation reaction using a vinyl halide in the presence of a palladium catalyst.

Diazine Formation: The vinylated product undergoes a cyclization reaction with a suitable diamine to form the diazine ring.

Final Coupling: The final step involves coupling the diazine intermediate with a phenyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

This compound exhibits significant herbicidal activity, making it a candidate for use in crop protection. The presence of the trifluoromethyl group enhances its efficacy against a range of weed species. For instance, the related compound 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid has been documented to possess herbicidal effects, indicating that similar derivatives may also exhibit beneficial properties in agricultural settings .

Mechanism of Action

The herbicidal mechanism is believed to involve the inhibition of specific enzymatic pathways crucial for plant growth. The structural features of the compound, particularly the pyridyloxy moiety, are thought to interact with key biological targets in plants, leading to growth inhibition and eventual plant death .

Medicinal Chemistry

Antiproliferative Activity

Research indicates that compounds with a similar structural framework have shown promising antiproliferative activity against various cancer cell lines. For example, studies on 2-oxo-3-phenylquinoxaline derivatives revealed that certain modifications could enhance binding affinity to cancer-related targets . This suggests that the compound may also have potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with specific proteins involved in cancer progression. These studies help identify which structural modifications could enhance its therapeutic efficacy .

Materials Science

Potential as a Functional Material

The unique electronic properties of this compound suggest potential applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials. The presence of multiple aromatic systems and electron-withdrawing groups can facilitate charge transfer processes, which are essential for efficient electronic devices.

- Herbicide Efficacy Study

- Cancer Cell Line Testing

Mechanism of Action

The mechanism of action of 5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.

Pathways Involved: It inhibits key enzymes in the inflammatory cascade and disrupts signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pesticidal and heterocyclic agents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Features :

- The target compound’s 1,3-diazine core distinguishes it from pyrazole (fipronil) or isoxazole (II-M.X.8) derivatives. However, all compounds share -CF₃ and -Cl substituents, which enhance lipophilicity and resistance to metabolic degradation .

- The vinyl linkage in the target compound is structurally analogous to the benzylidene group in compound 11b (), both of which may influence π-π stacking interactions in biological targets .

Synthetic Routes: The target compound’s synthesis likely involves condensation reactions, similar to the Knoevenagel reaction used for compound 11b (). In contrast, fipronil is synthesized via nucleophilic substitution on a pyrazole precursor .

Physical Properties :

- The target compound’s estimated molecular weight (~500 g/mol) is higher than fipronil (437 g/mol) but comparable to II-M.X.8 (~550 g/mol). Higher molecular weight may reduce bioavailability but improve target specificity .

- Melting points for carbonitrile-containing analogs (e.g., 11b: 213–215°C) suggest moderate thermal stability, a trait likely shared by the target compound .

Bioactivity :

- The -CN group in the target compound and fipronil is critical for binding to GABA receptors in insects, disrupting neural function .

- The pyridyloxy group in the target compound resembles the 2-pyridinyloxy moiety in fluazifop-butyl (), a herbicide inhibiting acetyl-CoA carboxylase .

Stability and Reactivity: The imino (-NH) and oxo (-O) groups in the target compound may render it susceptible to hydrolysis under acidic conditions, unlike fipronil, which is stable in aqueous environments .

Research Findings and Implications

- Pesticidal Potential: Structural alignment with fipronil and patented isoxazoles () suggests the target compound could act as a GABA receptor antagonist or enzyme inhibitor.

- Optimization Needs: The diazine core may require functionalization (e.g., methylation at the imino group) to improve hydrolytic stability .

- Environmental Impact : The -CF₃ group’s persistence necessitates ecotoxicity studies, as seen with fluazifop-butyl’s regulatory scrutiny .

Biological Activity

The compound 5-(1-aza-2-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)vinyl-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile (CAS No. 1159976-59-6) is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its cytotoxic effects, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 510.86 g/mol . The structure includes a diazine core, chloro and trifluoromethyl groups, and a pyridyloxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Its mechanism of action may involve interaction with cellular pathways that regulate apoptosis and cell proliferation.

Cytotoxicity Studies

Several studies have reported the cytotoxic effects of similar compounds derived from pyridine and diazine frameworks:

- Antitumor Activity : In vitro studies demonstrated that derivatives of pyridine-based compounds exhibit potent cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma. For instance, thiosemicarbazones derived from related structures showed IC50 values in the nanomolar range against these tumor types .

- Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis and oxidative stress. Morphological changes consistent with apoptosis were observed in treated cells, such as chromatin condensation and cell shrinkage .

Case Studies

A detailed examination of related compounds provides insights into the potential efficacy of the target compound:

Case Study 1: Thiosemicarbazone Derivatives

A study involving thiosemicarbazone derivatives derived from pyridine showed significant antitumor activity. The compounds induced apoptosis in cancer cells at low concentrations and exhibited higher activity than standard chemotherapeutic agents like etoposide .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of similar compounds highlighted that halogenated derivatives tend to exhibit enhanced biological activity. Specifically, compounds with halogens in the ortho position relative to functional groups showed superior antitumor effects compared to their meta or para counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | IC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|---|

| Thiosemicarbazone A | Pyridine-based | 10 | Glioblastoma | Apoptosis Induction |

| Thiosemicarbazone B | Pyridine-based | 15 | Breast Adenocarcinoma | Oxidative Stress |

| Target Compound | Diazine-based | TBD | TBD | TBD |

Q & A

Q. Table 1: Example DOE for Reaction Optimization

| Variable | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Catalyst (mol%) | 5 | 10 | 15 |

| Solvent | DMF | DMSO | THF |

Basic: How should researchers characterize the compound’s electronic and structural properties?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, with DFT calculations (e.g., Gaussian09) to validate bond angles/energies .

- Spectroscopic Analysis :

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish imino/vinyl protons.

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- Cyclic Voltammetry : Assess redox behavior of the trifluoromethylpyridyloxy group in aprotic media .

Advanced: How can computational methods resolve contradictions between experimental and predicted reaction pathways?

Methodological Answer:

- Reaction Path Search Algorithms : Use density functional theory (DFT) with solvation models (e.g., SMD) to map intermediates and transition states. Compare with experimental yields to identify kinetic vs. thermodynamic control .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in spectroscopic data. For example, if DFT-predicted IR bands deviate from observations, re-evaluate functional groups (e.g., imino vs. keto tautomers) .

- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine force fields or reaction coordinates .

Advanced: What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like LogP, H-bond donors, and dipole moments to predict binding affinity. Validate with in vitro assays (e.g., enzyme inhibition) .

- Fragment-Based Design : Replace the phenyl group with bioisosteres (e.g., thiophene or pyridine) to enhance solubility while retaining π-π stacking interactions .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to identify steric clashes or unfavorable conformations in the trifluoromethylpyridyloxy moiety .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Standardized Protocols : Document reaction conditions (e.g., degassing steps for Pd-catalyzed couplings) and purification methods (HPLC gradients) .

- Batch-to-Batch Analysis : Use LC-MS to track impurities (e.g., dehalogenation byproducts) and adjust catalyst loading accordingly .

- Open-Source Data Sharing : Publish raw spectral data (NMR, IR) in repositories like Zenodo for cross-validation .

Advanced: How can AI-driven tools accelerate the development of derivatives with improved photophysical properties?

Methodological Answer:

- Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose derivatives with enhanced fluorescence (e.g., modifying the vinyl-aza group) .

- High-Throughput Virtual Screening (HTVS) : Use COMSOL Multiphysics to simulate absorption/emission spectra, prioritizing candidates with λmax > 400 nm .

- Active Learning : Iteratively update training datasets with experimental photoluminescence quantum yields (PLQY) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.